2-Chlorocycloheptanone

Descripción

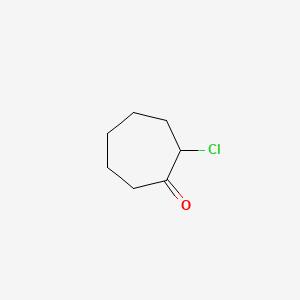

2-Chlorocycloheptanone is a chlorinated cyclic ketone featuring a seven-membered carbon ring. thieme-connect.de The structure consists of a cycloheptane (B1346806) ring with a ketone functional group and a chlorine atom substituted at the alpha-position (carbon-2). thieme-connect.de This compound, with the molecular formula C₇H₁₁ClO, is a key intermediate in various organic syntheses. thieme-connect.dethieme-connect.com It typically presents as a colorless to pale yellow liquid. thieme-connect.de The presence of both the ketone and the chlorine atom on adjacent carbons imparts unique reactivity to the molecule, making it a subject of interest in the study of reaction mechanisms and a valuable building block in synthetic organic chemistry. thieme-connect.de

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-chlorocycloheptan-1-one | mdpi.com |

| Synonyms | alpha-Chlorocycloheptanone | thieme-connect.de |

| CAS Number | 766-66-5 | mdpi.com |

| Molecular Formula | C₇H₁₁ClO | mdpi.com |

| Molecular Weight | 146.61 g/mol | mdpi.com |

| Appearance | Colorless to pale yellow liquid | thieme-connect.de |

| Relative Density | 1.14 |

| Boiling Point | 90-91°C at 14-15 mmHg | orgsyn.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chlorocycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSZGDVXUFWFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883348 | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-66-5 | |

| Record name | 2-Chlorocycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chlorocycloheptanone and Analogues

Regioselective Chlorination Strategies of Cycloheptanones

Achieving regioselectivity in the chlorination of cycloheptanone (B156872) is paramount to ensure the chlorine atom is introduced at the desired C2 position (the α-carbon). Direct halogenation is a primary approach, with its efficacy heavily dependent on the choice of catalysts and reaction conditions.

Direct Halogenation Protocols and Catalyst Influence (e.g., ICl3, FeCl3)

Direct chlorination of cyclic ketones like cycloheptanone can be effectively controlled through the use of Lewis acid catalysts. Iron(III) chloride (FeCl₃) is a commonly employed catalyst that promotes selective chlorination at the alpha-position of the ketone. mychemblog.com The mechanism involves the activation of the ketone by the Lewis acid, facilitating a more controlled reaction with the chlorinating agent, such as chlorine gas. mychemblog.com This method is scalable and can be adapted for industrial production. mychemblog.com

Iodine trichloride (B1173362) (ICl₃) also serves as a potent catalyst in related transformations, primarily through its ability to form halogen bonds. wikipedia.org The catalytic activity of interhalogen compounds in such reactions often follows the order of I₂ < IBr < ICl < ICl₃, suggesting that the partial covalent interaction between the catalyst and the ketone's oxygen atom enhances reactivity and can direct the halogenation. wikipedia.org While more commonly cited in other cyclization reactions, the principles of Lewis acidity and halogen bonding make catalysts like ICl₃ relevant for achieving regioselective α-chlorination.

The kinetics of the direct chlorination of cyclic ketones in a non-polar solvent like carbon tetrachloride, catalyzed by hydrogen chloride, show that the reaction is autocatalytic since HCl is a product. scribd.com The reaction order in the ketone can vary from 1 to 2 depending on its concentration, which is attributed to the self-association of ketone molecules. scribd.com

Table 1: Catalyst Influence on Direct Chlorination of Cyclic Ketones

| Catalyst | Chlorinating Agent | Key Principle | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Iron(III) chloride (FeCl₃) | Cl₂ gas | Lewis acid catalysis promotes selective α-substitution. | Controlled temperature (e.g., 20–25 °C) and pressure. mychemblog.com | mychemblog.comwikipedia.org |

| Iodine trichloride (ICl₃) | - | Halogen bonding enhances catalytic activity and directs reaction. | Used in related cyclization reactions, suggesting potential for chlorination. wikipedia.org | wikipedia.org |

| Hydrogen chloride (HCl) | Cl₂ gas | Autocatalysis; reaction is zero order in chlorine. | Carbon tetrachloride solvent. scribd.com | scribd.com |

Continuous and Flow Reactor Systems for Controlled Chlorination

Continuous flow chemistry offers significant advantages for hazardous or fast reactions like chlorination, providing superior control over reaction parameters such as temperature, pressure, and stoichiometry. organic-chemistry.orgdtu.dk The use of a jet loop reactor for the continuous chlorination of cyclopentanone (B42830) to its 2-chloro derivative has been demonstrated, a process that is directly analogous to the synthesis of 2-chlorocycloheptanone. organic-chemistry.org

Table 2: Parameters for Continuous Chlorination in a Jet Loop Reactor

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Reactor Type | Jet Loop Reactor or PTFE Coil Reactor | Ensures efficient mixing and heat transfer. | organic-chemistry.orgmdpi.com |

| Temperature | Maintained at a constant, optimized temperature (e.g., 25 °C). | Prevents over-chlorination and side reactions. | organic-chemistry.org |

| Reactant Feed | Continuous introduction via pumps and mixing nozzles. | Precise control over stoichiometry. | organic-chemistry.orgmdpi.com |

| Residence Time | Optimized for maximum conversion (e.g., 7.5 min). | Ensures reaction completion without product degradation. | mdpi.com |

| Monitoring | In-line Gas Chromatography (GC). | Real-time tracking of reaction progress and selectivity. | organic-chemistry.org |

Ring Expansion Approaches to Cycloheptanone Derivatives

An alternative to the direct functionalization of a pre-existing seven-membered ring is the construction of the cycloheptanone skeleton itself through ring expansion of smaller cyclic precursors. These methods often provide access to a wide range of substituted analogues.

One-Carbon Ring Expansion Mechanisms via Carbenoids and Diazo Intermediates (e.g., Wolff, Tiffeneau-Demjanov Rearrangements)

One-carbon ring expansions are powerful synthetic tools for accessing larger ring systems from more readily available smaller rings.

The Tiffeneau-Demjanov rearrangement converts a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid. beilstein-journals.orgsioc-journal.cn The reaction proceeds through the diazotization of the primary amine, followed by the expulsion of nitrogen gas to form a primary carbocation. beilstein-journals.org A subsequent rearrangement involving the migration of a ring carbon expands the ring to form a more stable oxonium ion, which is then deprotonated to yield the cycloheptanone. beilstein-journals.org This method is particularly effective for synthesizing five, six, and seven-membered rings. beilstein-journals.org The key advantage of the Tiffeneau-Demjanov rearrangement over the related Demjanov rearrangement is that it directly yields a ketone, eliminating a subsequent oxidation step. nih.gov

The Wolff rearrangement provides another route, starting from an α-diazoketone. This reaction can be induced thermally, photochemically, or with a metal catalyst (like silver(I) oxide) and involves the conversion of the α-diazocarbonyl compound into a ketene (B1206846) intermediate with the loss of nitrogen gas. When the starting α-diazoketone is cyclic, the rearrangement results in a ring-contracted product. However, for ring expansion, a common variation involves reacting a ketone (e.g., cyclohexanone) with a diazo compound like diazomethane. This forms a diazo intermediate that mechanistically rearranges to the one-carbon expanded cycloheptanone.

Base-Promoted C-C Bond Cleavage in Acenaphthenone Derivatives for Cycloheptanone Construction

A novel and efficient ring expansion strategy for building cycloheptanone frameworks involves the C-C bond cleavage of acenaphthenone derivatives. This method operates under mild, transition-metal-free conditions, typically using a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMSO or DMF. The reaction is initiated by an intramolecular nucleophilic addition of an alkyne tethered to the acenaphthenone, followed by a ring-opening C-C bond cleavage. This process effectively inserts the alkyne into a carbon-carbon σ-bond of the acenaphthenone, furnishing a variety of functionalized cycloheptanone compounds. The strategy demonstrates good functional group tolerance and provides access to complex cycloheptanones from easily accessible starting materials.

Lewis Acid-Catalyzed Cyclizations of Linear Precursors to Form β-Chlorocycloheptanones

Seven-membered rings can be synthesized through the intramolecular cyclization of linear precursors. A notable example is the Lewis acid-catalyzed cyclization of 6-heptenoyl chloride to produce β-chlorocycloheptanone. In this reaction, a Lewis acid such as aluminum trichloride facilitates the cyclization of the unsaturated acid chloride. The reaction proceeds to give mainly β-chlorocycloheptanone, which can then be reduced to cycloheptanone. This method represents an important example of an acid-catalyzed cyclization that successfully forms a seven-membered ring from an acyclic starting material, a transformation that can often be challenging and result in mixtures of ring sizes.

Dowd-Beckwith Rearrangement and Related Homologation Strategies

The Dowd-Beckwith reaction is a powerful radical-mediated homologation strategy used for the ring expansion of cyclic ketones. nih.govnih.gov This method is particularly effective for expanding unstrained five- and six-membered rings into medium-sized carbocycles (eight- to eleven-membered rings), which are often challenging to synthesize via traditional cyclization methods. researchgate.netbaranlab.orgresearchgate.net The reaction typically involves a cyclic β-keto ester bearing an α-haloalkyl substituent. nih.gov

The mechanism is initiated by the formation of a tributyltin radical from tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This radical abstracts the halogen atom from the α-substituent, generating a primary alkyl radical. researchgate.net This radical then undergoes an intramolecular addition to the ketone's carbonyl group, forming a bicyclic ketyl radical intermediate. nih.gov The key ring-enlarging step is the fragmentation of this unstable intermediate, which proceeds to give a more stable tertiary radical stabilized by the ester group. researchgate.net This fragmentation is the driving force of the reaction. researchgate.net Finally, the resulting carbon-centered radical abstracts a hydrogen atom from tributyltin hydride to yield the expanded cyclic ketone and regenerate the tributyltin radical, thus propagating the chain reaction. nih.govresearchgate.net

A general representation of the Dowd-Beckwith ring expansion is shown below:

Table 1: Mechanistic Steps of the Dowd-Beckwith Rearrangement

| Step | Description |

|---|---|

| 1. Initiation | AIBN decomposes upon heating to form radicals, which abstract a hydrogen from tributyltin hydride (Bu₃SnH) to generate the tributyltin radical (Bu₃Sn•). |

| 2. Radical Formation | The tributyltin radical abstracts a halogen (X) from the α-haloalkyl substituted β-keto ester to form a primary alkyl radical. |

| 3. Cyclization | The alkyl radical attacks the carbonyl group intramolecularly, forming a bicyclic alkoxy radical (ketyl) intermediate. |

| 4. Fragmentation | The bicyclic intermediate undergoes fragmentation (ring-opening) to form a new, larger ring with a stabilized carbon-centered radical. |

| 5. Propagation | The carbon-centered radical abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the final ring-expanded product and regenerating the Bu₃Sn• radical. |

Data sourced from multiple references. nih.govresearchgate.net

While direct synthesis of this compound via this method starting from a pre-chlorinated substrate is not commonly documented, the strategy can be applied to synthesize the cycloheptanone core. For instance, a one-carbon ring expansion to a cycloheptanone derivative would begin with a suitably substituted cyclohexanone (B45756), such as an α-(halomethyl)cyclohexanone. The resulting cycloheptanone could then be subjected to α-halogenation to install the chlorine atom at the C2 position. Modern variations of this reaction utilize photocatalysis, sometimes in conjunction with transition metals like palladium, to achieve the ring expansion under milder conditions and even couple the resulting radical with other fragments in a cascade process. baranlab.orgorganic-chemistry.org

Multi-component Reaction Pathways Incorporating α-Chloroketones

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org α-Chloroketones, such as this compound, can serve as valuable carbonyl components in several isocyanide-based MCRs, leading to complex and highly functionalized molecular scaffolds. nih.gov

Passerini Condensation and Formation of Chloro-substituted Acyloxyamides

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, first reported by Mario Passerini in 1921. wikipedia.org It classically involves the reaction of a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org

The reaction mechanism is generally believed to proceed through a non-ionic, cyclic transition state in aprotic solvents. organic-chemistry.orgwikipedia.org The carboxylic acid activates the carbonyl compound through hydrogen bonding, facilitating a concerted, trimolecular reaction with the isocyanide. beilstein-journals.org This leads to an intermediate which then undergoes an intramolecular O- to N-acyl transfer (a Mumm-type rearrangement) to yield the final α-acyloxy amide product. wikipedia.org

Studies have shown that α-chloroketones are competent substrates for the Passerini reaction. nih.gov When an α-chloroketone like this compound is used as the carbonyl component, the reaction proceeds to form a chloro-substituted α-acyloxyamide. nih.gov The presence of the chlorine atom is retained in the final product, providing a handle for further synthetic transformations. nih.gov

Table 2: Generalized Passerini Reaction with an α-Chloroketone

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|

Data sourced from multiple references. nih.govwikipedia.org

The resulting chloro-substituted acyloxyamides are valuable intermediates. For example, they can undergo subsequent base-mediated intramolecular substitution to furnish synthetically useful structures like acyloxy-β-lactams. nih.govnih.gov

Ugi Four-Component Condensations with Chloroketone Substrates

The Ugi four-component reaction (U-4CR) is another prominent isocyanide-based MCR that combines a ketone (or aldehyde), a primary amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide, often referred to as a bis-amide or a pseudo-peptide. organic-chemistry.orgwikipedia.orgbeilstein-journals.org

The Ugi reaction mechanism begins with the condensation of the amine and the ketone to form an imine (or the corresponding iminium ion after protonation by the carboxylic acid). wikipedia.org The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. wikipedia.org This intermediate is subsequently trapped by the carboxylate anion, leading to an O-acyl isoamide intermediate. wikipedia.org The final, irreversible step is an intramolecular Mumm rearrangement, where the acyl group transfers from the oxygen to the nitrogen atom, yielding the stable bis-amide product. wikipedia.org

Similar to the Passerini reaction, α-chloroketones can effectively participate as the carbonyl component in Ugi condensations. nih.gov The reaction of an α-chloroketone (e.g., this compound), an amine, a carboxylic acid, and an isocyanide would proceed to deliver an α-acylamino carboxamide product that retains the chlorine atom on the carbon atom that was originally part of the ketone carbonyl. nih.gov

Table 3: Generalized Ugi Reaction with an α-Chloroketone

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

|---|

Data sourced from multiple references. nih.govwikipedia.org

The utility of these chloro-substituted Ugi products lies in their potential for post-condensation modifications. For instance, treatment of a chloroacetone-derived Ugi product with a mild base has been shown to result in cyclization to form an oxazoline, demonstrating the synthetic versatility of incorporating a reactive handle like chlorine into the MCR scaffold. nih.gov

Mechanistic Investigations of 2 Chlorocycloheptanone Reactivity

Nucleophilic Substitution Reactions and Stereochemical Outcomes

The reactivity of 2-chlorocycloheptanone is significantly influenced by the presence of the chlorine atom on the carbon adjacent (alpha) to the carbonyl group. This structural feature enhances the electrophilicity of the chlorine-bearing carbon, making it a prime target for nucleophilic attack.

Elucidation of Mechanism Involving Nucleophilic Attack on the Chlorine-Bearing Carbon

The primary mechanism for nucleophilic substitution at the α-carbon of this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this process, a nucleophile directly attacks the carbon atom bearing the chlorine. youtube.com This attack occurs from the side opposite to the carbon-chlorine bond, often referred to as "backside attack." ochemtutor.com As the nucleophile forms a new bond with the carbon, the carbon-chlorine bond simultaneously breaks, and the chloride ion departs as a leaving group. youtube.com This concerted mechanism, where bond formation and bond breaking happen in a single step, leads to an inversion of stereochemistry at the reaction center. ochemtutor.com

The presence of the carbonyl group plays a crucial role in activating the α-carbon towards this type of substitution. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the carbon atom more electron-deficient and thus more susceptible to attack by electron-rich nucleophiles.

Stereoelectronic and Steric Effects on Regioselectivity and Diastereoselectivity

Stereoelectronic and steric effects are critical in determining the outcome of nucleophilic substitution reactions of this compound, influencing both where the nucleophile attacks (regioselectivity) and the three-dimensional arrangement of the resulting product (diastereoselectivity). wikipedia.orgresearchgate.net

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals. For a successful SN2 reaction, the nucleophile's highest occupied molecular orbital (HOMO) must overlap effectively with the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond (the σ* anti-bonding orbital). wikipedia.org This requirement dictates the trajectory of the incoming nucleophile, favoring the backside attack that leads to stereochemical inversion. ochemtutor.com

Steric Effects: The bulky seven-membered ring of cycloheptanone (B156872) can present significant steric hindrance, influencing the ease with which a nucleophile can approach the reaction center. Nucleophiles will preferentially attack from the less hindered face of the molecule to minimize steric repulsion. uni-rostock.de In reactions involving substituted this compound derivatives, the existing substituents can further direct the incoming nucleophile, leading to the preferential formation of one diastereomer over another. nih.gov The interplay between minimizing steric interactions and achieving optimal orbital overlap governs the diastereoselectivity of the reaction. uni-rostock.de

Optimization of Reaction Conditions for Diverse Derivative Synthesis (e.g., Hydroxylation, Amination, Thiolation)

The synthesis of various 2-substituted cycloheptanone derivatives through nucleophilic substitution requires careful optimization of reaction conditions to achieve high yields and selectivity. researchgate.netresearchgate.net Key parameters that are often adjusted include the choice of nucleophile, solvent, temperature, and the use of a base.

| Reaction Type | Nucleophile | Typical Conditions | Product |

| Hydroxylation | Hydroxide (B78521) ion (e.g., from NaOH) | Aqueous or mixed aqueous-organic solvent systems. | 2-Hydroxycycloheptanone |

| Amination | Ammonia or primary/secondary amines | Often requires a base to neutralize the HCl byproduct. | 2-Aminocycloheptanone derivatives |

| Thiolation | Thiolates (e.g., from NaSH) | Aprotic solvents are often preferred to prevent protonation of the nucleophile. | 2-Thiocycloheptanone derivatives |

Interactive Data Table: Optimization of Nucleophilic Substitution (This is a conceptual table; specific data would be populated from experimental results)

| Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|---|

| NaOH | H₂O/THF | 25 | - | 85 |

| NH₃ | Ethanol | 0 | NaHCO₃ | 78 |

| NaSH | DMF | 25 | - | 92 |

Factors such as the strength of the nucleophile, its steric bulk, and the polarity of the solvent all play a significant role in the reaction's success. For instance, strongly basic nucleophiles might favor elimination reactions over substitution, necessitating careful temperature control and choice of solvent.

Rearrangement Reactions of this compound

In the presence of a base, this compound can undergo rearrangement reactions, most notably the Favorskii rearrangement.

Favorskii Rearrangement: Proposed Mechanisms and Ring Contraction

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with enolizable protons, leading to the formation of carboxylic acid derivatives. adichemistry.comwikipedia.org For cyclic α-halo ketones like this compound, this rearrangement results in a ring contraction. adichemistry.comchemistnotes.com

The most widely accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgethernet.edu.et

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the chlorine), forming an enolate. wikipedia.orgmychemblog.com

Intramolecular Nucleophilic Substitution: The enolate then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This results in the formation of a bicyclic system containing a highly strained cyclopropanone ring. adichemistry.comwikipedia.org

Nucleophilic Attack on the Carbonyl: The nucleophilic base (e.g., hydroxide or alkoxide) attacks one of the carbonyl carbons of the cyclopropanone intermediate. adichemistry.com

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the bond between the two original carbonyl carbons. This ring-opening step is driven by the release of strain from the three-membered ring and typically proceeds to form the more stable carbanion. adichemistry.comwikipedia.org

Protonation: The carbanion is then protonated by the solvent to yield the final ring-contracted product, a cyclohexanecarboxylic acid or its corresponding ester or amide. wikipedia.org

An alternative, less common pathway is the semibenzilic acid rearrangement, which can occur under specific conditions.

Quasi-Favorskii Rearrangements in Non-Enolisable Ketones

When an α-halo ketone lacks enolizable protons at the α'-position, it cannot form a cyclopropanone intermediate. In such cases, a different mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement occurs. wikipedia.orgchemistnotes.com

The mechanism for the quasi-Favorskii rearrangement involves: mychemblog.com

Nucleophilic Addition: The base (e.g., hydroxide or alkoxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Concerted Rearrangement: This is followed by a concerted process where a neighboring carbon migrates with its electron pair, displacing the halide ion. mychemblog.com This 1,2-alkyl shift results in the rearranged product.

While this compound itself can undergo the standard Favorskii rearrangement, derivatives that are substituted at the α'-position, making them non-enolisable, would be expected to react via the quasi-Favorskii mechanism. nrochemistry.com

Benzilic Acid Rearrangements of Related Cyclic α-Diketones Leading to Ring Contraction

The benzilic acid rearrangement is a well-established reaction of 1,2-diketones, which, in the presence of a strong base, rearrange to form α-hydroxy carboxylic acids. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction was first reported by Justus von Liebig in 1838. wikipedia.orgsynarchive.com When applied to cyclic α-diketones, this rearrangement results in a ring contraction, a synthetically useful transformation. wikipedia.orguomustansiriyah.edu.iq The mechanism commences with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, forming a tetrahedral intermediate. youtube.com This is followed by a 1,2-migration of an adjacent carbon, leading to the contracted ring system. uomustansiriyah.edu.iq

While direct studies on 2-chlorocycloheptane-1,2-dione are not extensively documented in readily available literature, the principles of the benzilic acid rearrangement can be applied to predict its behavior. The general mechanism for the ring contraction of a cyclic α-diketone via the benzilic acid rearrangement is depicted below.

General Mechanism of Benzilic Acid Rearrangement in Cyclic α-Diketones

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of hydroxide on a carbonyl group. | Tetrahedral alkoxide intermediate. |

| 2 | Bond rotation to position the migrating group. | Rotated tetrahedral intermediate. |

| 3 | Concerted migration of the alkyl group and formation of a new carbonyl. | Ring-contracted carboxylate. |

| 4 | Proton transfer. | α-hydroxy carboxylate. |

| 5 | Acidic workup. | α-hydroxy carboxylic acid. |

The presence of a chlorine atom on the carbon adjacent to one of the carbonyls in a hypothetical 2-chlorocycloheptane-1,2-dione would be expected to influence the regioselectivity of the initial hydroxide attack and the subsequent migratory aptitude of the adjacent carbons. However, the fundamental outcome of ring contraction to a substituted cyclohexane (B81311) carboxylic acid derivative would be the anticipated result. The reaction generally works best for diketones lacking enolizable protons, as this minimizes competing aldol (B89426) condensation reactions. wikipedia.orgorganic-chemistry.org

Semipinacol-like Expansions and Their Application in Ring Enlargement

Semipinacol rearrangements are powerful transformations in organic synthesis for the construction of β-functionalized ketones, quaternary carbon centers, and for effecting ring expansions. uomustansiriyah.edu.iq These rearrangements proceed through a carbocation intermediate generated from a β-hydroxy-substituted precursor, often under milder conditions than the classic pinacol (B44631) rearrangement. uomustansiriyah.edu.iq This methodology can be applied to the expansion of cyclic systems, providing a route to larger rings.

A relevant example is the organocatalytic asymmetric halogenation/semipinacol rearrangement, which allows for the synthesis of chiral α-oxa-quaternary β-haloketones. wiley.com This demonstrates that a halogenated substrate can undergo a semipinacol-type rearrangement. Another pertinent transformation is the silica-gel-promoted semipinacol rearrangement used to form a 6-oxabicyclo[3.2.1]octane skeleton, indicating the utility of this reaction in constructing complex bicyclic systems. researchgate.net

For this compound, a semipinacol-like expansion would first require its conversion to a suitable 1,2-diol derivative. For instance, the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group of this compound would generate a tertiary alcohol. Subsequent activation of the hydroxyl group and ionization, potentially facilitated by a Lewis acid, could induce the rearrangement and ring expansion to a substituted cyclooctanone. The presence of the chlorine atom could influence the stability of the carbocation intermediate and the migratory aptitude of the adjacent ring carbons.

Hypothetical Semipinacol Ring Expansion of a this compound Derivative

| Starting Material | Reagent | Key Intermediate | Product |

| This compound | 1. R-MgBr 2. Lewis Acid | β-chloro carbocation | Ring-expanded α-substituted cyclooctanone |

Advanced Oxidation and Reduction Pathways

Selective Reduction to Cycloheptanone

The selective reduction of the carbonyl group in this compound without affecting the carbon-chlorine bond can be achieved using specific reducing agents. Sodium borohydride (B1222165) is a common reagent for the reduction of ketones to secondary alcohols. sapub.org For instance, the cycloheptanone ring of a complex cyclohepta[b]indole derivative has been effectively and selectively reduced to the corresponding alcohol in 65% yield using sodium borohydride. acs.orgacs.org

Furthermore, the reduction of 2-chlorocyclopentanone (B1584037), a close structural analog, can be accomplished with sodium borohydride in anhydrous solvents to yield 2-chlorocyclopentanol. For the complete removal of the chlorine atom to yield the parent ketone, stronger reducing conditions are necessary. The reduction of α-halo ketones to the corresponding ketones can be achieved with various reagents, including samarium(II) iodide.

Selective Reduction Reactions of this compound

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2-Chlorocycloheptanol | Carbonyl reduction |

| Samarium(II) Iodide (SmI₂) | Cycloheptanone | Reductive dehalogenation |

Oxidation Reactions and Product Characterization (e.g., Oxime Formation)

This compound can undergo oxidation at the carbonyl group to form various derivatives. A notable reaction is the formation of an oxime through reaction with hydroxylamine. lookchem.com The resulting compound, this compound oxime, has the chemical formula C₇H₁₂ClNO. lookchem.com This conversion of a ketone to an oxime is a standard transformation in organic chemistry.

The characterization of this compound oxime would involve standard spectroscopic techniques. The formation of the oxime introduces a C=N-OH group, which would be evident in IR spectroscopy by the appearance of a C=N stretch and a broad O-H stretch, and the disappearance of the C=O stretch of the starting ketone. In NMR spectroscopy, the protons on the carbon adjacent to the C=N group would show characteristic shifts.

Properties of this compound Oxime

| Property | Value |

| CAS Number | 3238-19-5 |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.631 g/mol |

Baeyer-Villiger Oxidations: Substrate Scope and Limitations for Chlorinated Cyclic Ketones

The Baeyer-Villiger oxidation is a synthetically valuable reaction that converts ketones to esters, or cyclic ketones to lactones, using peroxyacids (like m-CPBA) or other peroxides. nih.gov The reaction's regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups generally migrating preferentially. youtube.com

Chlorinated cyclic ketones, such as 2-chlorocyclopentanone and 2-chlorocyclohexanone (B41772), have been shown to be substrates for Baeyer-Villiger monooxygenases, indicating their susceptibility to this type of oxidation. researchgate.net In the chemical Baeyer-Villiger oxidation of 2-coumaryloxy ketones derived from these chlorinated cyclic ketones, the reaction proceeded regioselectively. researchgate.net

The presence of an electron-withdrawing chlorine atom at the α-position is expected to influence the reaction. The electron-withdrawing nature of the chlorine atom deactivates the adjacent carbonyl group towards nucleophilic attack by the peroxyacid. Furthermore, it would decrease the migratory aptitude of the chlorinated carbon. Consequently, the Baeyer-Villiger oxidation of this compound would be expected to yield predominantly the lactone resulting from the migration of the non-chlorinated methylene (B1212753) group.

Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Migratory Aptitude |

| Tertiary alkyl | High |

| Secondary alkyl, Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Very Low |

| α-chloro alkyl | Expected to be low |

A limitation of the Baeyer-Villiger oxidation can be competing reactions, such as the epoxidation of any double bonds present in the substrate. youtube.com However, in many cases, the Baeyer-Villiger oxidation is faster than epoxidation. youtube.com For substrates like this compound, over-oxidation or side reactions under the acidic conditions of the reaction could also be a limitation.

Cycloaddition Reactions and Oxyallyl Zwitterion Intermediates

This compound is a valuable precursor for the generation of oxyallyl cations (or their zwitterionic form), which are highly reactive intermediates in cycloaddition reactions. acs.orgrsc.org These intermediates can be generated in situ from α-haloketones through dehydrohalogenation using a base. acs.org The oxyallyl cation is a three-carbon, 2π-electron component that can participate in various cycloaddition reactions, most notably [4+3] and [3+2] cycloadditions, to form seven- and five-membered rings, respectively. nih.gov

The reaction of an oxyallyl cation generated from this compound with a 1,3-diene, such as furan (B31954) or cyclopentadiene (B3395910), would lead to a [4+3] cycloadduct, a bicyclic system containing a seven-membered ring. researchgate.net This provides a powerful method for the construction of complex carbocyclic frameworks. For example, the reaction of oxyallyl cations generated from 2-chlorocyclopentanone with furans has been shown to produce 8-oxabicyclo[3.2.1]oct-6-en-3-ones. researchgate.net

[4+3] Cycloaddition of an Oxyallyl Cation from this compound

| Diene | Product |

| Furan | 9-Oxabicyclo[4.2.1]non-7-en-4-one derivative |

| Cyclopentadiene | Bicyclo[3.2.2]non-6-en-3-one derivative |

These cycloaddition reactions can be highly stereoselective, and the use of fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to promote the desired cycloaddition pathway. acs.org The oxyallyl zwitterion can also be trapped by other nucleophiles, such as indoles or silyl (B83357) enolates, to form substituted ketone products. rsc.org

Generation and Reactivity of Oxyallyl Zwitterions from α-Haloketones

Alpha-haloketones, such as this compound, are key precursors for generating oxyallyl intermediates. acs.org Under basic conditions, dehydrohalogenation of the α-haloketone leads to the formation of a transient oxyallyl species. acs.org This intermediate is best described as a zwitterion, a molecule containing both a positive and a negative charge. acs.orgrsc.org This zwitterionic character is crucial as it allows the oxyallyl species to act as a three-carbon, two-electron component in cycloaddition reactions. researchgate.net

The generation of these oxyallyl zwitterions is often the key step, paving the way for subsequent additions of π-nucleophiles. rsc.org However, the reaction pathway is not without potential complications. The α-haloketones and the resulting oxyallyl zwitterions can potentially undergo various side reactions, including nucleophilic additions, substitution reactions, or the Favorskii rearrangement. acs.org The success of a desired cycloaddition often depends on the high reactivity of the oxyallyl zwitterion towards the chosen nucleophile, which must outcompete these alternative pathways. acs.org

[3+2] and [4+3] Cycloadditions with π-Nucleophiles (e.g., Silyl Enolates, Alkynes, Aldehydes)

Oxyallyl cations and zwitterions generated from α-haloketones are powerful intermediates for constructing five- and seven-membered rings through [3+2] and [4+3] cycloaddition reactions, respectively. researchgate.netnih.govthieme-connect.de These reactions are valuable tools in organic synthesis for creating molecular complexity efficiently. nih.gov

In a [4+3] cycloaddition, the oxyallyl species (the three-carbon component) reacts with a four-carbon diene, such as furan or cyclopentadiene, to form a seven-membered ring. researchgate.netillinois.edunih.gov This type of reaction is a powerful method for directly synthesizing cycloheptane-based structures, which are common motifs in natural products. thieme-connect.deresearchgate.net The reaction often proceeds with high diastereoselectivity. researchgate.net

The [3+2] cycloaddition involves the reaction of the oxyallyl cation with a two-atom π-nucleophile, such as an alkene or an alkyne, to yield a five-membered ring. acs.orgnih.gov This approach provides efficient access to highly functionalized cyclopentanone (B42830) derivatives. rsc.orgnih.gov For instance, the reaction of oxyallyl zwitterions with silyl enolates does not lead to a cycloadduct but instead results in the exclusive formation of 1,4-diketones (γ-diketones) under catalyst-free, weakly basic conditions. researchgate.net This occurs via the addition of the silyl enolate to the α-carbonyl position of the intermediate. rsc.orgresearchgate.net

The table below summarizes representative cycloaddition reactions involving oxyallyl species generated from α-haloketones.

| Precursor | π-Nucleophile | Cycloaddition Type | Product Type | Ref |

| α-Haloketone | Diene (e.g., Furan) | [4+3] | Seven-membered ring | researchgate.net |

| α-Haloketone | Indole | [3+2] | Cyclopenta-fused indoline | nih.gov |

| α-Haloketone | Silyl Enolate | Addition | 1,4-Diketone | researchgate.net |

| α-Haloketone | Alkyne | [3+2] | Cyclopentenone derivative |

Interrupted Cycloadditions and Factors Governing Reaction Outcome

While oxyallyl zwitterions are well-known to undergo concerted or stepwise cycloadditions, several valuable interrupted cycloaddition reactions have also been reported. rsc.orglookchem.com In these cases, the reaction does not proceed to the expected cyclic product but is instead intercepted, leading to alternative structures.

The outcome of the reaction is governed by several key factors:

Nucleophilicity of the π-Nucleophile : A less nucleophilic partner might lead to a more complex reaction pathway compared to highly nucleophilic partners like indoles or silyl enolates. rsc.org

Position and Nature of Leaving Groups : The structure of the intermediate formed after the initial attack of the nucleophile is critical. The position and ease of removal of leaving groups on this intermediate can dictate whether the reaction proceeds to a cycloadduct or an interrupted product. rsc.org

Reaction Conditions : The choice of base and solvent can significantly influence the reaction pathway. For example, computational studies suggest that the base used could affect the course of the reaction by influencing the nature of the reactive intermediate. lookchem.com

For example, the reaction between an oxyallyl cation and cyclopentadiene can be intercepted by a hydride transfer from the diene to the cation, leading to an ene-type reaction product instead of the [4+3] cycloadduct. lookchem.com This highlights the complex interplay of factors that determine the final product in the reactions of this compound and related α-haloketones.

Metal-Promoted and Catalyzed Reactions

In addition to cycloadditions, this compound is a substrate for various metal-promoted and catalyzed reactions, expanding its synthetic utility for forming carbon-carbon bonds.

Reactive Barium-Promoted Reformatsky-Type Aldol Reactions with Aldehydes

A one-pot Reformatsky-type aldol reaction of α-chloroketones, including cyclic variants like 2-chlorocyclohexanone, with aldehydes can be effectively promoted by reactive barium. rsc.orgsorbonne-universite.fr This method provides a direct route to β-hydroxy ketones, which are valuable synthetic intermediates. rsc.org The use of reactive barium in tetrahydrofuran (B95107) (THF) is often more efficient in terms of chemical yield than a stepwise process where the metal enolate is pre-formed. rsc.org This one-pot procedure also helps to suppress side reactions such as the homocoupling of the α-chloroketone. sorbonne-universite.fr These reactions generally proceed with a notable degree of anti-selectivity for the resulting β-hydroxy ketone adduct. rsc.orgsorbonne-universite.fr

The table below shows results for the barium-promoted Reformatsky-type reaction with various aldehydes.

| α-Chloroketone | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Ref |

| Chloroacetophenone | Benzaldehyde | 59 | - | sorbonne-universite.fr |

| 2-Chlorocyclohexanone | Benzaldehyde | 68 | 67:33 | rsc.org |

| 2-Chlorocyclohexanone | 4-Chlorobenzaldehyde | 72 | 70:30 | rsc.org |

| 2-Chlorocyclohexanone | 4-Methoxybenzaldehyde | 75 | 68:32 | rsc.org |

Zinc Halide-Catalyzed Cross-Coupling with Organotin Enolates for γ-Diketone Synthesis

Zinc halides have been identified as effective catalysts for the cross-coupling reaction between α-chloroketones and organotin enolates to synthesize γ-diketones (also known as 1,4-diketones). nih.govacs.org In the absence of the zinc catalyst, the reaction between these two partners typically yields aldol-type products resulting from attack at the carbonyl carbon. nih.govresearchgate.net

The zinc halide catalyst plays a dual role in the mechanism. First, it acts as a Lewis acid to accelerate a precondensation step between the tin enolate and the α-haloketone, forming an aldol-type intermediate. nih.govacs.org Subsequently, an intermediate zincate promotes a rearrangement of the oxoalkyl group, with the halogen atom leaving, to produce the final 1,4-diketone product. nih.govresearchgate.net This catalytic system is applicable to a variety of tin enolates and α-chloro- or α-bromoketones. nih.gov

| α-Haloketone | Organotin Enolate | Catalyst | Yield (%) of γ-Diketone | Ref |

| 2-Chloroacetophenone | Tributyltin enolate of Acetophenone | ZnI₂ | 88 | nih.gov |

| 2-Chloroacetophenone | Tributyltin enolate of Propiophenone | ZnI₂ | 82 | nih.gov |

| 2-Chlorocyclohexanone | Tributyltin enolate of Acetophenone | ZnBr₂ | 85 | nih.gov |

| Phenacyl bromide | Tributyltin enolate of Cyclohexanone (B45756) | ZnBr₂ | 82 | nih.gov |

Copper-Catalyzed Reactions with Organic Halides

In contrast to the zinc-catalyzed synthesis of γ-diketones, copper halides show high catalytic activity for the coupling between organotin enolates and various organic halides. nih.govacs.orgresearchgate.net This reaction provides access to products like γ,δ-unsaturated ketones when allylic halides are used as the coupling partner. nih.govresearchgate.net Notably, the zinc-catalyzed system is inert towards allylic halides that lack a carbonyl group. nih.govacs.org The copper-catalyzed system is effective even for less reactive organic chlorides. nih.govresearchgate.net This distinct reactivity profile highlights the complementary roles of zinc and copper catalysts in directing the outcome of reactions involving α-haloketones and their derivatives.

Kinetic and Mechanistic Studies of Halogenation Reactions

The halogenation of ketones is a fundamental reaction in organic chemistry, often proceeding through an enol or enolate intermediate. The kinetics and mechanism of these reactions, particularly for α-chlorinated cyclic ketones like this compound, reveal complex behaviors including autocatalysis and specific rate-determining steps. Studies conducted in non-polar solvents such as carbon tetrachloride have been instrumental in elucidating these mechanistic details.

Kinetics of Chlorination of α-Chloroketones in Carbon Tetrachloride

Kinetic studies on the direct chlorination of α-chlorinated alicyclic ketones, such as 2-chlorocyclopentanone and 2-chlorocyclohexanone, in carbon tetrachloride have provided significant insights into the reaction mechanism. cdnsciencepub.comgrafiati.com These studies serve as a close model for understanding the reactivity of this compound.

The reaction order with respect to the α-chloroketone (specifically 2-chlorocyclopentanone and 2-chlorocyclohexanone) is not constant; it varies with concentration, being approximately 1.7. cdnsciencepub.comgrafiati.com This variation is attributed to the partial self-association of the polar ketone molecules in the non-polar carbon tetrachloride solvent. cdnsciencepub.comresearchgate.net At lower concentrations, the ketone exists primarily as a monomer, while at higher concentrations, dimers and other aggregates are formed. cdnsciencepub.com

For the hydrogen chloride catalyst, the reaction order is approximately 1.3 for both 2-chlorocyclopentanone and 2-chlorocyclohexanone. cdnsciencepub.comgrafiati.com The reaction rate is sensitive to the concentration of HCl, which is also a product of the reaction, leading to complex kinetic behavior. cdnsciencepub.comlibretexts.org

Table 1: Kinetic Orders for the Chlorination of α-Chloroketones in CCl₄

| Reactant/Catalyst | Observed Reaction Order | Rationale |

|---|---|---|

| Chlorine (Cl₂) | 0 | Not involved in the rate-determining step. cdnsciencepub.comcolumbia.edu |

| α-Chloroketone | ~1.7 | Acts as both substrate and base catalyst; order varies due to self-association in CCl₄. cdnsciencepub.comgrafiati.com |

| Hydrogen Chloride (HCl) | ~1.3 | Acts as an acid catalyst. cdnsciencepub.comgrafiati.com |

Autocatalytic Behavior and General Base Catalysis by Hydrogen Chloride and Ketones

A significant feature of the acid-catalyzed halogenation of ketones is its autocatalytic nature. columbia.edulibretexts.orgmsu.edu The reaction produces hydrogen chloride (HX) as a byproduct, which also serves as the catalyst for the reaction. columbia.educdnsciencepub.com Consequently, the reaction rate increases as the reaction progresses and the concentration of HCl builds up. cdnsciencepub.comcdnsciencepub.com This phenomenon is particularly important in non-polar solvents where the generated HCl remains in solution and actively participates in the catalytic cycle.

The proposed mechanism involves the initial, rapid, and reversible protonation of the ketone's carbonyl oxygen by the acid catalyst (HCl). researchgate.netcdnsciencepub.com This protonation makes the α-hydrogens more acidic and susceptible to abstraction. The subsequent and rate-determining step is the deprotonation at the α-carbon to form an enol intermediate. grafiati.comcdnsciencepub.comlibretexts.org

In this mechanism, the ketone itself plays a crucial role beyond being a substrate; it also functions as a general base catalyst. cdnsciencepub.comresearchgate.net A molecule of the ketone can abstract an α-proton from an oxygen-protonated ketone molecule. grafiati.comcdnsciencepub.com This explains the reaction order being greater than one with respect to the ketone. The self-association of ketones in carbon tetrachloride further complicates this, as the monomeric form of the ketone is the active species in the deprotonation step. cdnsciencepub.com

The role of the ketone as a general base has been demonstrated by experiments where adding a different, more basic ketone (like cyclopentanone) to a reaction mixture of 2-chlorocyclopentanone significantly increases the rate of chlorination. cdnsciencepub.comgrafiati.com This confirms that the deprotonation step is subject to general base catalysis. cdnsciencepub.com

The Proposed Catalytic Cycle:

Protonation: A ketone molecule is rapidly and reversibly protonated on its carbonyl oxygen by HCl.

Deprotonation (Rate-Determining): A base (another ketone molecule or a chloride ion) abstracts a proton from the α-carbon of the protonated ketone, leading to the formation of an enol. researchgate.netcdnsciencepub.com

Chlorination: The enol intermediate reacts rapidly with molecular chlorine to yield the α,α-dichlorinated product and regenerates the HCl catalyst. cdnsciencepub.commasterorganicchemistry.com

Deuterium Isotope Effects in Rate-Determining α-Carbon Deprotonation Steps

Further evidence for the proposed mechanism, particularly the nature of the rate-determining step, comes from kinetic isotope effect (KIE) studies. cdnsciencepub.com The KIE is a comparison of the reaction rate of a compound with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

In the context of ketone halogenation, if the breaking of a C-H bond at the α-position is part of the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) should be observed when the α-hydrogens are replaced with deuterium. libretexts.orglibretexts.org This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. wikipedia.org

The magnitude of the KIE can also provide insight into the structure of the transition state for the proton transfer reaction. nih.govnih.gov For the acid-catalyzed enolization of ketones, the data are consistent with a mechanism where a base removes a proton from the α-carbon of the oxygen-protonated ketone in the slowest step of the reaction sequence. researchgate.netcdnsciencepub.com

Table 2: Summary of Mechanistic Evidence from Kinetic Studies

| Observation | Mechanistic Implication | Supporting Evidence |

|---|---|---|

| Zero-order in chlorine | Halogenation of the intermediate is fast and not rate-determining. | Kinetic data from chlorination of 2-chlorocyclopentanone and 2-chlorocyclohexanone. cdnsciencepub.comgrafiati.com |

| Autocatalysis | The product, HCl, is also a catalyst for the reaction. | Rate increases as reaction progresses; order in HCl is >1. cdnsciencepub.comcdnsciencepub.com |

| Order >1 in ketone | The ketone acts as both a substrate and a general base catalyst. | Rate increases non-linearly with ketone concentration; addition of other ketones increases the rate. cdnsciencepub.comgrafiati.com |

| Primary Deuterium Isotope Effect (kH/kD > 1) | The C-H bond at the α-carbon is broken in the rate-determining step. | Studies on deuterated ketones show a slower reaction rate. researchgate.netcdnsciencepub.com |

Conformational Analysis and Stereochemical Considerations

Conformational Isomerism of the Cycloheptanone (B156872) Ring System

The cycloheptanone ring is a flexible system that can adopt several conformations to minimize steric and torsional strain. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptanone exists as a dynamic equilibrium of multiple conformers, with the twist-chair and chair conformations being the most stable. The presence of the sp2-hybridized carbonyl group slightly flattens the ring compared to cycloheptane (B1346806), influencing the relative energies of the possible conformations.

Theoretical calculations have been employed to determine the geometries and relative energies of the conformers of 2-chlorocycloheptanone. These studies indicate a complex potential energy surface with several low-energy structures. The primary conformations are typically variations of the twist-chair form, which allows for a reduction in both angle strain and transannular interactions—unfavorable steric interactions between non-adjacent atoms across the ring.

Preferred Orientations of the Chlorine Substituent: Pseudo-Equatorial vs. Pseudo-Axial Conformations

The introduction of a chlorine atom at the C2 position further complicates the conformational landscape, leading to the possibility of pseudo-axial (pa) and pseudo-equatorial (pe) orientations of the C-Cl bond relative to the mean plane of the ring. In the context of the flexible cycloheptanone ring, these positions are not as rigidly defined as in the cyclohexane system.

Theoretical studies have shown that for this compound in the isolated state (gas phase), there is a preference for conformers where the chlorine atom occupies a pseudo-equatorial position. This preference is generally attributed to the minimization of steric interactions. However, multiple stable conformers with both pseudo-axial and pseudo-equatorial chlorine atoms lie within a small energy range, indicating a dynamic equilibrium.

Influence of Solvent Polarity on Conformational Equilibrium

The equilibrium between the different conformers of this compound is sensitive to the polarity of the solvent. nih.gov This is due to the different dipole moments of the various conformers. An increase in solvent polarity tends to favor the conformer with the higher dipole moment. nih.gov

Theoretical calculations using the B3LYP/aug-cc-pVDZ level of theory have quantified this effect. nih.gov In the gas phase, the most stable conformers have the chlorine in a pseudo-equatorial position. However, as the polarity of the solvent increases (e.g., from the gas phase to a solution in acetonitrile), the population of the more polar conformer, which may have a pseudo-axial chlorine, increases. nih.gov This shift in equilibrium is driven by the stabilization of the more polar conformer through dipole-dipole interactions with the solvent molecules.

Below is a table summarizing the calculated relative energies and dipole moments for different conformers of this compound in various media.

| Conformer | Orientation of Chlorine | Relative Energy (kcal/mol) in Gas Phase | Dipole Moment (D) in Gas Phase | Relative Energy (kcal/mol) in Acetonitrile | Dipole Moment (D) in Acetonitrile |

|---|---|---|---|---|---|

| TC-1 | Pseudo-Equatorial | 0.00 | 2.85 | 0.00 | 3.89 |

| TC-2 | Pseudo-Axial | 0.58 | 3.45 | 0.25 | 4.78 |

| TC-3 | Pseudo-Equatorial | 0.95 | 1.98 | 1.01 | 2.88 |

| TC-4 | Pseudo-Axial | 1.23 | 3.98 | 0.65 | 5.55 |

Data sourced from theoretical calculations by Rozada et al. (2012). nih.gov TC refers to Twist-Chair conformations.

Steric and Electronic Effects of the Chlorine Atom on Reactivity and Selectivity in Catalytic Reactions

The chlorine atom at the α-position to the carbonyl group significantly influences the reactivity and selectivity of this compound in catalytic reactions through a combination of steric and electronic effects.

Electronic Effects: The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon. This inductive effect makes the carbonyl group more susceptible to nucleophilic attack, a key step in many catalytic reductions (e.g., hydrogenation). nih.gov The enhanced polarity of the C-Cl bond can also influence interactions with catalysts and reagents. nih.gov Natural Bond Orbital (NBO) analysis has shown that electronic delocalization to the π*(C=O) orbital plays a role in the stability of certain conformers, which can, in turn, affect reactivity. nih.gov

Steric Effects: The size of the chlorine atom introduces steric hindrance that can direct the approach of a catalyst or reagent. In catalytic hydrogenation, for example, the catalyst typically approaches from the less hindered face of the molecule. The conformational preference of the chlorine atom (pseudo-axial vs. pseudo-equatorial) will dictate which face is more accessible. A pseudo-axially oriented chlorine atom will present more steric bulk to an approaching catalyst on that face of the ring, potentially directing the reaction to the opposite face. Conversely, a pseudo-equatorial chlorine will have a different steric profile. The high diastereoselectivity observed in reactions of some substituted cycloheptanones is attributed to such steric and torsional interactions.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Chlorocycloheptanone in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the chemical environment of each atom, allowing for a complete structural assignment and offering insights into the molecule's conformational dynamics.

The ¹H NMR spectrum of this compound is expected to show a series of complex multiplets corresponding to the eleven protons on the seven-membered ring. The proton on the carbon bearing the chlorine atom (H-2) is anticipated to resonate at a downfield chemical shift, typically in the range of 4.0-4.5 ppm, due to the deshielding effect of the adjacent electronegative chlorine atom. The protons on the carbon adjacent to the carbonyl group (H-7) would also be shifted downfield, though to a lesser extent. The remaining methylene (B1212753) protons (H-3, H-4, H-5, H-6) would produce a complex, overlapping series of signals in the upfield region of the spectrum.

Analysis of the proton-proton coupling constants (J-values) is crucial for understanding the conformation of the flexible cycloheptanone (B156872) ring. The vicinal coupling constant (³J(HH)), which describes the interaction between protons on adjacent carbon atoms, is particularly informative. iastate.edu Its magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully analyzing these coupling constants, it is possible to deduce the preferred conformation of the ring, such as a twist-chair or chair conformation.

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear map of its carbon skeleton, showing seven distinct signals for the seven unique carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon (C-1) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The carbon atom bonded to the chlorine (C-2) also appears at a significantly downfield position. libretexts.org The remaining five sp³ hybridized methylene carbons of the ring resonate at higher field strengths. compoundchem.com The precise chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl and chloro groups. libretexts.orglibretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Hybridization | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C-1 | sp² | Ketone (C=O) | 200 - 215 libretexts.org |

| C-2 | sp³ | Alkyl Halide (CH-Cl) | 60 - 70 |

| C-3 to C-7 | sp³ | Alkane (-CH₂-) | 20 - 45 libretexts.org |

Infrared (IR) Spectroscopy for Vibrational Analysis and Carbonyl Stretching Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, most notably the carbonyl group. researchgate.net The IR spectrum is characterized by a very strong and sharp absorption band corresponding to the C=O stretching vibration. orgchemboulder.com For a typical seven-membered cyclic ketone (cycloheptanone), this band appears around 1705 cm⁻¹. However, the presence of an electronegative chlorine atom on the α-carbon (the carbon adjacent to the carbonyl) induces a positive shift in the stretching frequency. This is due to an inductive effect that alters the bond strength of the carbonyl group. Therefore, the C=O stretch for this compound is expected in the 1725-1745 cm⁻¹ region. uobabylon.edu.iq Other characteristic absorptions include C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | sp³ C-H | 2850 - 3000 libretexts.org | Medium-Strong |

| C=O Stretch | α-chloro ketone | 1725 - 1745 | Strong, Sharp uobabylon.edu.iq |

| C-H Bend | -CH₂- | 1450 - 1470 libretexts.org | Medium |

| C-Cl Stretch | Alkyl Chloride | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. chemguide.co.uk For this compound (C₇H₁₁ClO), the mass spectrum will exhibit a characteristic molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, at m/z 146 and 148, respectively, with a relative intensity ratio of approximately 3:1. chemguide.co.ukdocbrown.info This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule and its fragments. docbrown.info

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. slideshare.net Common fragmentation pathways for α-chloro ketones include:

Alpha-Cleavage: Loss of the chlorine radical (•Cl) to form an acylium ion at m/z 111.

McLafferty Rearrangement: If sterically possible, this involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. slideshare.net

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl) can lead to a fragment ion at m/z 110.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 146 / 148 | [C₇H₁₁ClO]⁺ | Molecular ion peak ([M]⁺ / [M+2]⁺) with a ~3:1 intensity ratio. chemguide.co.ukdocbrown.info |

| 111 | [C₇H₁₁O]⁺ | Loss of •Cl from the molecular ion. |

| 110 | [C₇H₁₀O]⁺ | Loss of neutral HCl from the molecular ion. |

| 83 | [C₅H₇O]⁺ | Result of further fragmentation, possibly involving ring cleavage. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragments in aliphatic ketones. docbrown.info |

Gas Chromatography (GC) for Purity Assessment and Product Distribution Determination

Gas chromatography (GC) is an essential technique for assessing the purity of this compound and determining the distribution of products in a reaction mixture. tricliniclabs.com In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a heated column. birchbiotech.com

For purity analysis, a sample of this compound is injected into the GC system. Impurities, such as unreacted starting materials (e.g., cycloheptanone), byproducts (e.g., isomeric or di-chlorinated products), or residual solvents, will have different retention times and will elute from the column as separate peaks. chromatographyonline.com The purity of the compound is typically calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding the solvent peak), and expressing the result as a percentage. birchbiotech.comyoutube.com The choice of a suitable capillary column (e.g., with a non-polar or medium-polarity stationary phase) and an optimized temperature program is critical for achieving baseline separation of all components.

Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Synthesis

This compound is a chiral molecule, as the C-2 carbon is a stereocenter bonded to four different groups. When this compound is synthesized via an asymmetric route, the product is a mixture of two enantiomers, (R)-2-Chlorocycloheptanone and (S)-2-Chlorocycloheptanone. It is crucial to determine the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other.

Chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC) or GC, is the most common method for this analysis. nih.govkoreascience.kr This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. sigmaaldrich.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. wvu.edu The enantiomeric excess can be calculated from the integrated areas of the two peaks using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. The selection of the appropriate CSP, such as those based on cyclodextrins or polysaccharide derivatives, is critical for achieving effective enantiomeric resolution. lcms.cz

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Conformational Energy Minima and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational preferences of 2-chlorocycloheptanone. The seven-membered ring of cycloheptane (B1346806) is known for its flexibility, adopting several low-energy conformations, primarily in the twist-chair and chair families. The introduction of a chlorine atom and a carbonyl group in this compound further complicates this landscape by introducing stereoelectronic effects.

Theoretical calculations for 2-halocycloheptanones, including this compound, have been performed at the B3LYP/aug-cc-pVDZ level of theory to determine the geometries and energies of various conformers in the isolated state. These calculations are essential for identifying the most stable conformations and understanding the energetic differences between them. For this compound, several twist-chair (TC) and boat (B) conformations are considered, with the position of the chlorine atom being either axial or equatorial.

The conformational analysis reveals a delicate balance of steric and electronic effects that govern the stability of different conformers. Natural bond orbital (NBO) analysis indicates that electronic delocalization to the π*(C=O) orbital plays a significant role in stabilizing certain conformers.

While specific DFT calculations for the transition states of this compound conformational interconversions are not extensively documented in the literature, the methodology for such calculations is well-established. For cyclic molecules, the interconversion between different conformers, such as the chair-to-boat flip, proceeds through high-energy transition states. The study of the inversion process in similar cyclic ketones, like 1,3-cyclohexanedione, shows that the process involves transition states that can be computationally identified and characterized. scielo.org.mxjmcs.org.mxvu.nl For this compound, the transition states would likely involve planar or semi-planar arrangements of parts of the carbon ring, which lead to significant ring strain and torsional strain, resulting in a considerable energy barrier for interconversion.

| Conformer | Chlorine Position | Relative Energy (kcal/mol) |

| Twist-Chair 1 (TC1) | Axial | Data not available |

| Twist-Chair 2 (TC2) | Equatorial | Data not available |

| Boat 1 (B1) | Axial | Data not available |

| Boat 2 (B2) | Equatorial | Data not available |

Solvation Theory in Analyzing Solvent-Dependent Conformational Equilibria

The conformational equilibrium of this compound is highly sensitive to the solvent environment. This dependency is a common feature for polar molecules where the solvent can stabilize or destabilize certain conformers based on their dipole moments. Solvation models, often used in conjunction with DFT calculations, are employed to predict these effects.

For 2-halocycloheptanones, it has been observed both experimentally and through theoretical calculations that an increase in solvent polarity leads to an increase in the population of the more polar conformer. This is because polar solvents can more effectively solvate and stabilize conformers with larger dipole moments. The choice of solvent can, therefore, shift the conformational equilibrium, which in turn can influence the reactivity and spectroscopic properties of the molecule.

The theoretical analysis of solvation effects is typically carried out using continuum solvation models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculations. These models help in understanding how the dielectric constant of the solvent influences the relative energies of the conformers and, consequently, the position of the conformational equilibrium.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformational preferences of a molecule.

Infrared (IR) Frequencies: Theoretical calculations of the vibrational frequencies of this compound have been used to aid in the interpretation of its experimental infrared spectrum. By calculating the IR spectra for different conformers, it is possible to assign specific absorption bands to particular vibrational modes of each conformer. This is particularly useful for the carbonyl (C=O) stretching frequency, which is sensitive to the conformational state of the molecule and the position of the adjacent chlorine atom. The calculated frequencies, when compared with the experimental spectrum, provide strong evidence for the conformational preferences of this compound in different solvents.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool in structural elucidation. nih.govnih.govmdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govgithub.io The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govresearchgate.net

Optimization of the geometry of the most stable conformers of this compound.

Calculation of the NMR shielding constants for each atom in each conformer.

Averaging the shielding constants based on the Boltzmann population of each conformer at a given temperature.

Referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

These predicted chemical shifts can be instrumental in assigning the signals in the experimental NMR spectrum and can provide further insights into the conformational equilibrium of the molecule in solution.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Reactivity Prediction

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum mechanical calculations. mdpi.comscirp.orgnih.govnih.govmdpi.com For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and the transitions between different conformers in a solvent environment.

An MD simulation of this compound would typically involve:

Placing a model of the molecule in a simulation box filled with a chosen solvent.

Using a force field to describe the interactions between the atoms.

Solving Newton's equations of motion to simulate the movement of atoms over a period of time.

From the simulation trajectory, one can analyze the conformational changes, the time spent in different conformational states, and the pathways of interconversion. This information is valuable for understanding the flexibility of the cycloheptanone (B156872) ring and how it is influenced by the substituents and the solvent. MD simulations can also provide a basis for predicting reactivity by identifying the most populated and accessible conformations, which are likely to be the ones that participate in chemical reactions.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. For a reactive molecule like this compound, which is an α-haloketone, QSAR models could be developed to predict its reactivity towards various nucleophiles or its potential toxicity. nih.govresearchgate.net

The reactivity of α-haloketones is known to be influenced by factors such as the nature of the halogen, the steric environment around the carbonyl group, and electronic effects. nih.govwikipedia.orgup.ac.zanih.govresearchgate.netsemanticscholar.org A QSAR study for a series of α-haloketones, including this compound, would involve:

Compiling a dataset of compounds with known reactivity data (e.g., reaction rates with a specific nucleophile).

Calculating a set of molecular descriptors for each compound that quantify various aspects of their structure (e.g., steric, electronic, and topological properties).

Developing a mathematical model that correlates the descriptors with the observed reactivity.